Di(pyridin-4-yl)amine
Description
Contextualization within Pyridyl-Amine Ligands
Pyridyl-amine ligands are a well-established class of compounds in coordination chemistry. nih.gov They are prized for their ability to form stable complexes with a wide range of metal ions. The key features of these ligands, which are fully embodied in Di(pyridin-4-yl)amine, are:
Pyridyl Nitrogen Donors: The nitrogen atoms within the pyridine (B92270) rings are Lewis basic and serve as excellent coordination sites for metal centers. The position of the nitrogen at the '4' position of the pyridine ring directs the coordination vector away from the central amine bridge, influencing the geometry of the resulting metal-organic assemblies.
Amine Bridge Functionality: The secondary amine (-NH-) group acts as a crucial hydrogen-bond donor. This feature is fundamental for directing the self-assembly of molecules into higher-order structures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. mdpi.com In many pyridyl-amine complexes, the amine group remains uncoordinated to the metal, allowing it to participate freely in hydrogen bonding with anions, solvent molecules, or other ligands. nih.gov
Structural Rigidity and Flexibility: The molecule possesses a degree of torsional freedom around the C-N bonds, allowing it to adopt different conformations. However, the rigidity of the pyridine rings provides a well-defined directionality, making it a predictable component in the design of crystal structures.
The combination of metal-coordinating sites and a hydrogen-bonding group within a single, relatively simple molecule makes this compound a bifunctional linker. This duality is a cornerstone of its utility in constructing complex and functional supramolecular systems.
Significance in Coordination Chemistry and Materials Science
The unique structural attributes of this compound underpin its significance in the design and synthesis of advanced materials. Its role as a versatile ligand allows for the construction of various classes of materials with tailored properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): this compound is an ideal candidate for building coordination polymers and MOFs. bldpharm.com The two terminal pyridyl nitrogen atoms can bridge different metal centers, leading to the formation of extended networks. The geometry of the ligand can lead to structures with specific topologies and pore sizes. Amine-functionalized MOFs are of particular interest for applications such as:
Gas Storage and Separation: The basic amine group can enhance the affinity of the framework for acidic gases like CO₂. rsc.org
Catalysis: The amine functionalities within the pores of an MOF can act as active catalytic sites. nih.gov
Sensing: The presence of the ligand can impart fluorescent properties to the MOF, which may be quenched or enhanced upon interaction with specific analytes, forming the basis for chemical sensors. nih.gov
Supramolecular Assemblies: Beyond forming coordination bonds with metals, the strong hydrogen-bonding capability of the amine bridge is critical for crystal engineering. nih.gov This allows this compound to form intricate hydrogen-bonded networks, either in its pure form or when co-crystallized with other molecules. These non-covalent interactions are essential for creating materials with specific physical properties and for applications in molecular recognition, where the amine group can selectively bind to guest molecules. nih.gov
The table below summarizes the key structural features of this compound and its predicted behavior as a ligand in the construction of advanced materials.
Table 1: Structural Features and Predicted Coordination Behavior of this compound
| Feature | Description | Implication in Coordination Chemistry & Materials Science |
|---|---|---|
| Molecular Structure | Two pyridin-4-yl rings linked by a secondary amine (-NH-). | V-shaped geometry influences the topology of resulting polymers and frameworks. |
| Coordination Sites | Two terminal nitrogen atoms on the pyridine rings. | Acts as a bidentate or bridging ligand to link metal centers, forming 1D, 2D, or 3D networks. |
| Functional Group | Central secondary amine (-NH-). | Strong hydrogen-bond donor site, crucial for directing supramolecular assembly and stabilizing crystal structures. |
| Ligand Type | N-donor, Bridging Ligand. | Suitable for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. |
| Potential Applications | - | Gas separation (especially CO₂ capture), heterogeneous catalysis, chemical sensing, and crystal engineering. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-4-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWIKPVYQSPYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280000 | |
| Record name | Di-4-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1915-42-0 | |
| Record name | 1915-42-0 | |
| Source | DTP/NCI | |
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| Record name | Di-4-pyridylamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80280000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-pyridyl)amine | |
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Synthetic Methodologies and Chemical Transformations of Di Pyridin 4 Yl Amine
Established Synthetic Pathways for Di(pyridin-4-yl)amine
The construction of the this compound scaffold can be achieved through several synthetic approaches, with base-catalyzed C-N coupling being a prominent method.
Base-Catalyzed C-N Coupling Approaches
A significant and widely employed method for the synthesis of this compound and its analogues is the Ullmann condensation, a type of copper-catalyzed C-N cross-coupling reaction. mdpi.comresearchgate.net This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.
A simple and efficient methodology for Ullmann Cu(I) catalyzed C-N cross-coupling reactions has been reported using a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin. mdpi.comresearchgate.net This method successfully demonstrates the coupling of 4-chloropyridinium chloride with various anilines. mdpi.com The reaction conditions, such as the choice of base, can influence the product distribution, yielding either N-(pyridin-4-yl)benzene amines or N,N-bis(pyridine-4-yl)benzene amines. mdpi.com For instance, the use of potassium carbonate (K2CO3) as a base has been shown to be effective in these coupling reactions. mdpi.comresearchgate.net
The table below illustrates the yields of C-N coupling reactions between 4-chloropyridine (B1293800) and various aromatic amines in the presence of K2CO3.
| Aromatic Amine | Product | Yield (%) |
| Aniline | N-(pyridin-4-yl)aniline | 55 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-N-(pyridin-4-yl)amine | 64 |
| 4-Nitroaniline | N-(4-nitrophenyl)-N-(pyridin-4-yl)amine | 25 |
| Data sourced from a study on a stable Cu(I) catalyst for C-N coupling reactions. mdpi.com |
Deep eutectic solvents have also been explored as environmentally benign and recyclable reaction media for copper-catalyzed C-N coupling reactions. frontiersin.org This approach allows the synthesis of diarylamines under mild conditions in the absence of additional ligands. frontiersin.org
Other Synthetic Routes
Beyond C-N coupling, other synthetic strategies can be employed to access this compound and its precursors. For instance, the synthesis of 1-(4-Pyridyl)-4-pyridone, a related structure, can be achieved through the reaction of a pyridone with a halogenated aromatic compound, often in the presence of a copper catalyst. The general mechanism involves the nucleophilic attack of the amine on the pyrone ring, followed by ring-opening and subsequent recyclization to form the pyridone ring.
Functionalization and Derivatization Strategies
The ability to introduce substituents on the pyridyl rings or modify the amine linker is crucial for tuning the properties of this compound for specific applications.
Introduction of Substituents on Pyridyl Rings
The functionalization of the pyridine (B92270) ring is a key strategy for creating diverse analogues of this compound. mountainscholar.org Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis and modification of complex organic molecules, including pyridines. beilstein-journals.org These methods allow for the introduction of various functional groups at specific positions on the pyridine ring.
Visible-light-driven photocatalysis offers a mild and transition-metal-free approach for the site-selective functionalization of pyridinium (B92312) derivatives. acs.org This method can be used to install functionalities like amide and phosphinoyl moieties on the pyridine scaffold. acs.org
The table below showcases the C4/C2 isomer ratios for the phosphonylation of various N-arylpyridinium salts under photocatalytic conditions.
| N-Aryl Group | Product | Yield (%) | C4/C2 Ratio |
| 2,6-diisopropylphenyl | 3a | 95 | >99:1 |
| 2,4,6-trimethylphenyl (mesityl) | 3b | 92 | >99:1 |
| 2,6-diethylphenyl | 3c | 93 | >99:1 |
| Data from a study on visible-light-driven photocatalysis with quinolinone. acs.org |
Modification of the Amine Linker
Modification of the amine linker provides another avenue for derivatization. For example, in the synthesis of di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, the introduction of a B-ring is achieved via SNAr chemistry with an analogous amine. acs.org This highlights how the amine portion of the molecule can be a site for further chemical transformations.
Chemical Reactivity and Transformations of this compound Analogues
The chemical reactivity of this compound analogues is influenced by the electronic properties of the pyridine rings and the nature of the substituents. The nitrogen atom in the pyridine ring can be protonated or coordinated to metal ions, which can significantly alter the reactivity of the molecule. researchgate.net
For instance, in the synthesis of 1-substituted-4-(pyridin-4-yl) researchgate.netacs.orggrafiati.com triazolo [4,3-a] quinazolin-5(4H)-ones, the initial step involves the reaction of 4-aminopyridine (B3432731) with carbon disulphide and aqueous sodium hydroxide. researchgate.net This demonstrates the reactivity of the amino group in a pyridine derivative.
The development of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds showcases the importance of understanding the chemical transformations of such analogues. acs.org The synthesis of these compounds involves the cyclization of an amidine with an isothiocyanate. acs.org
Advanced Spectroscopic and Structural Elucidation of Di Pyridin 4 Yl Amine and Its Assemblies
Vibrational Spectroscopy Applications (e.g., FT-IR)
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, provides valuable insight into the functional groups and bonding within the di(pyridin-4-yl)amine molecule. The FT-IR spectrum is characterized by distinct bands corresponding to the stretching and bending vibrations of the N-H group and the pyridyl rings.
The N-H stretching vibration is particularly sensitive to the molecule's environment, especially its involvement in hydrogen bonding. In pyridinium (B92312) salts, N-H stretching vibrations can show systematic variations depending on the nature of the counter-anion. researchgate.net For this compound, this band is expected in the region of 3000-3400 cm⁻¹. In structures where the amine acts as a hydrogen bond donor to an acceptor, such as the nitrogen of another pyridine (B92270) ring, this band may broaden and shift to lower wavenumbers.
The vibrations of the pyridine rings produce a series of characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1650 cm⁻¹ region. researchgate.netscirp.org Specifically, bands around 1585 cm⁻¹ and 1517 cm⁻¹ can be assigned to these ring stretching vibrations, which may shift to higher frequencies upon protonation or coordination of the pyridine nitrogen. rsc.org Out-of-plane and in-plane C-H bending vibrations for the para-substituted pyridine rings also give rise to distinct absorptions in the fingerprint region (below 1200 cm⁻¹). rsc.org
Table 1: Characteristic FT-IR Vibrational Bands for this compound Moiety
| Frequency Range (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3000-3400 | N-H Stretching | researchgate.net |
| 1585-1650 | C=C and C=N Ring Stretching | researchgate.netrsc.org |
| 1480-1520 | C=C and C=N Ring Stretching | rsc.org |
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise chemical environment of the hydrogen and carbon atoms in this compound.
In the ¹H NMR spectrum, the protons of the pyridyl rings appear as distinct doublets in the aromatic region. The protons ortho to the ring nitrogen (H2, H6) are typically deshielded and appear at a higher chemical shift (further downfield) compared to the protons meta to the ring nitrogen (H3, H5). For a pyridin-4-yl system, the protons ortho to the amine substituent (adjacent to the ring nitrogen) are expected around 8.3-8.5 ppm, while the protons meta to the substituent appear at a lower chemical shift, around 7.0-7.4 ppm. iucr.org The amine proton (N-H) gives rise to a signal whose chemical shift is highly dependent on solvent, concentration, and temperature, but can typically be found as a broader singlet.
The ¹³C NMR spectrum provides information on the carbon framework. The carbon atoms of the pyridine rings exhibit signals in the aromatic region (110-160 ppm). The carbon atom attached to the ring nitrogen (C2, C6) and the carbon atom at the para-position (C4) are the most deshielded. Based on data for similar substituted pyridines, the chemical shifts for the carbon atoms are expected in specific ranges. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Source |
|---|---|---|---|
| Pyridyl H (ortho to N) | ~8.3-8.5 | Doublet | iucr.org |
| Pyridyl H (meta to N) | ~7.0-7.4 | Doublet | iucr.org |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Source |
|---|---|---|
| C-N (Pyridyl) | ~150-155 | rsc.org |
| C-NH (Pyridyl) | ~145-150 | rsc.org |
Mass Spectrometry Techniques (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of this compound. jmchemsci.com The molecular formula of the compound is C₁₀H₉N₃, giving it a molecular weight of approximately 171.20 g/mol . bldpharm.comchemspider.com In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 171.
The fragmentation pattern under Electron Ionization (EI) would likely involve the characteristic cleavage of the molecule. Common fragmentation pathways could include:
Loss of a pyridyl radical (C₅H₄N), leading to a fragment ion.
Cleavage of the C-N bond, resulting in a pyridyl cation (m/z 78) or a pyridylaminyl radical cation.
Fragmentation of the pyridine ring itself, leading to smaller charged species.
Analysis of related compounds like 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine shows major peaks at m/z 105 and the molecular ion peak, indicating the stability of certain fragments. nih.gov
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 171 | [M]⁺ (Molecular Ion) |
| 93 | [M - C₅H₄N]⁺ (Loss of a pyridine ring) |
Single Crystal X-ray Diffraction Analysis of this compound-Containing Structures
The geometry of the this compound fragment is largely defined by the bond lengths and angles around the central nitrogen atom and the orientation of the two pyridine rings. In related structures, such as tris(4-(pyridin-4-yl)phenyl)amine (B3100268), the central amine nitrogen typically exhibits a trigonal pyramidal geometry, although it can be close to planar. researchgate.net
The C-N-C bond angle is a key parameter, typically falling in the range of 120-130°. The two pyridine rings are not coplanar; they are twisted relative to the plane of the central C-N-C unit. The dihedral angles between the mean plane of the amine linker and the pyridine rings are significant, often ranging from 30° to 60°. iucr.org This twisted, propeller-like conformation minimizes steric hindrance between the ortho-hydrogens of the pyridine rings.
Table 5: Typical Geometric Parameters for the this compound Moiety from Related Crystal Structures
| Parameter | Typical Value | Source |
|---|---|---|
| C-N(amine) Bond Length | ~1.40 - 1.44 Å | researchgate.net |
| C-N-C Bond Angle | ~120 - 130° | researchgate.net |
The solid-state packing of molecules containing the this compound framework is dominated by hydrogen bonding and π-π stacking interactions. sci-hub.sersc.org The secondary amine group (N-H) is a potent hydrogen bond donor, while the nitrogen atoms of the pyridine rings are effective hydrogen bond acceptors.
Coordination Chemistry of Di Pyridin 4 Yl Amine
Ligand Design Principles and Coordination Modes
The coordination behavior of Di(pyridin-4-yl)amine is dictated by several key characteristics, including its bidentate nature, the balance between flexibility and rigidity in its structure, and its potential to act as a dinucleating ligand. These features allow for the construction of a wide array of coordination architectures with varying dimensionalities and properties.
Bidentate N,N-Ligand Characteristics of this compound
This compound typically functions as a bidentate N,N-ligand, coordinating to metal centers through the nitrogen atoms of its two pyridyl rings. This mode of coordination is fundamental to its role in forming stable complexes. The geometry of the ligand, with the two pyridyl groups connected by a central amine, allows it to bridge two different metal centers or chelate to a single metal center, although the latter is less common due to the steric strain it would impose. The nitrogen atoms of the pyridyl groups act as Lewis bases, donating their lone pair of electrons to a metal ion, which acts as a Lewis acid. This interaction leads to the formation of coordination polymers and discrete molecular complexes. researchgate.netwhiterose.ac.uk
Flexibility and Rigidity in Coordination Architectures
A defining characteristic of this compound as a ligand is the inherent flexibility imparted by the central amine bridge. This flexibility allows the two pyridyl rings to rotate and orient themselves in various conformations to accommodate the geometric preferences of different metal ions and the packing forces within the crystal lattice. This adaptability can lead to the formation of a diverse range of coordination polymers with different topologies, from simple one-dimensional (1D) chains to more complex two-dimensional (2D) and three-dimensional (3D) networks. researchgate.netbohrium.commdpi.com
While the amine linkage provides flexibility, the pyridyl rings themselves are rigid aromatic structures. This combination of a flexible joint and rigid arms is a key principle in the design of coordination frameworks. The rigidity of the pyridyl groups provides a degree of predictability in the directionality of the coordination bonds, while the flexibility of the amine bridge allows for the formation of varied and often novel structural motifs. researchgate.netwhiterose.ac.uk
Dinucleating Ligand Potential
The ability of this compound to bridge two metal centers makes it an effective dinucleating ligand. researchgate.net In this capacity, each pyridyl group coordinates to a separate metal ion, facilitating the formation of bimetallic or polymetallic complexes. This dinucleating behavior is crucial in the construction of extended coordination networks and metal-organic frameworks (MOFs). The distance and relative orientation of the two pyridyl nitrogen atoms can be influenced by the conformation of the central amine bridge, allowing for fine-tuning of the properties of the resulting dinuclear complexes. Research has shown that ligands incorporating di-2-pyridylamine units can effectively bridge two metal centers with bidentate chelation at each metal. analis.com.my
Formation of Metal Complexes with this compound
This compound readily forms coordination complexes with a wide variety of transition metal ions. The resulting structures are influenced by factors such as the coordination geometry of the metal ion, the counter-anions present, and the solvent system used during synthesis. These complexes can range from simple mononuclear species to intricate coordination polymers.
Coordination with Transition Metal Ions
This compound has been successfully employed to synthesize complexes with a range of divalent and monovalent transition metal ions. These include, but are not limited to, Zinc(II), Copper(II), Iron(II), Cobalt(II), Cadmium(II), Ruthenium(II), Palladium(II), Silver(I), and Mercury(II). rsc.orgiucr.orgnih.govijsred.comnih.gov The nature of the metal ion plays a significant role in determining the final structure of the complex. For instance, the coordination number and preferred geometry of the metal ion (e.g., tetrahedral, square planar, or octahedral) will dictate how the this compound ligands arrange themselves in the coordination sphere. researchgate.netrsc.org
The interaction of this compound with various metal salts leads to a diverse array of coordination compounds. For example, reactions with zinc salts have yielded coordination polymers with helical and looped-chain structures. researchgate.net Similarly, complexes with copper(II) and palladium(II) have been shown to form stable discrete dinuclear structures. analis.com.my The versatility of this compound as a ligand is further highlighted by its ability to form complexes with heavier transition metals like ruthenium and palladium, where it can act as a chelating moiety in dinuclear complexes. nih.gov
| Metal Ion | Observed Coordination Architectures | Reference |
|---|---|---|
| Zn(II) | 2D coordination polymer, single-stranded helical chain, molecular Möbius ring, cationic loop chain, layered network | researchgate.netrsc.org |
| Cu(II) | 2D coordination polymer, dinuclear complexes | mdpi.comanalis.com.my |
| Fe(II) | Looped chain structures | researchgate.net |
| Co(II) | Dinuclear complexes, 2D layers | mdpi.comresearchgate.net |
| Cd(II) | Multinuclear complexes | analis.com.my |
| Ru(II) | Dinuclear complexes | nih.gov |
| Pd(II) | Dinuclear complexes | analis.com.mynih.gov |
| Ag(I) | 1D coordination polymers | analis.com.my |
| Hg(II) | Binuclear complex | rsc.org |
Mononuclear Coordination Compounds
While this compound is well-known for its ability to form bridging coordination polymers and dinuclear complexes, it can also participate in the formation of mononuclear compounds. uu.nl In such cases, the ligand may coordinate to a single metal center, often in conjunction with other ligands that satisfy the metal's coordination sphere. The formation of mononuclear complexes is less common and is often dictated by specific reaction conditions, such as the stoichiometry of the reactants and the presence of strongly coordinating ancillary ligands that can compete with the second pyridyl group of this compound. The study of these mononuclear complexes provides valuable insight into the fundamental coordination preferences of the ligand before the formation of more extended structures.
Binuclear and Multinuclear Coordination Complexes
This compound (dpya) and its derivatives are versatile ligands in the construction of binuclear and multinuclear coordination complexes. The divergent nature of the pyridyl groups allows these ligands to bridge multiple metal centers, leading to the formation of discrete molecular architectures and extended coordination polymers.
The flexibility of the ligand, particularly in derivatives like di-2-pyridylmethaneamine (dpma), allows for the formation of a diverse range of complex structures. For instance, the reaction of N,N'-[bis(di(pyridin-2-yl)methyl)]isophthalamide (L1) and N,N'-bis[(di(pyridin-2-yl)methyl)]terephthalamide (L2) with cadmium salts resulted in the formation of multinuclear complexes with the formulas [{CdCl2(CH3OH)(L1)CdCl2}2] and [(CdBr2)2(L2)(CH3OH)2], respectively. analis.com.my In these structures, all four nitrogen donors from the di-2-pyridylmethaneamine units chelate with the cadmium ions. analis.com.my The stability of these complexes is further enhanced by supramolecular interactions such as hydrogen bonding and π-π stacking. analis.com.my
In other examples, bridging Schiff base bioligands derived from 4,4'-biphenyl have been used to synthesize binuclear half-sandwich Ir(III) complexes. mdpi.com Similarly, the redox-active ligand tris(4-(pyridin-4-yl)phenyl)amine (B3100268) (NPy3) has been incorporated into coordination frameworks with metals like copper and manganese, demonstrating the ligand's utility in creating multifunctional materials. researchgate.netrsc.org The resulting complexes can exhibit interesting properties, such as switchable fluorescence based on the redox state of the ligand. researchgate.net
The nature of the metal ion also plays a crucial role in determining the final structure. For example, with silver(I), di-2-pyridylamine (dpa) based ligands often act as divergent bridging units to form 1-D coordination polymers, involving only two of the four pyridine (B92270) rings in coordination. analis.com.my In contrast, with copper(II) and palladium(II), the same ligands tend to use all four nitrogen donors to form stable, discrete dinuclear complexes. analis.com.my
Structure-Property Relationships in this compound Metal Complexes
Complexes incorporating the NPy3 ligand can undergo reversible oxidation and reduction processes. For instance, a Mn(II) coordination framework with NPy3 exhibits fluorescence that can be switched 'on' and 'off' by chemically oxidizing or reducing the ligand. researchgate.net The neutral state of the ligand is fluorescent ('on'), while the radical cation state is non-fluorescent ('off'). researchgate.net Similarly, a Cu(II) coordination framework with the same ligand demonstrates accessible monoradical cation formation, highlighting the potential for creating multifunctional frameworks with tunable redox activity. rsc.org
In a different approach, the expansion of a terpyridine scaffold by inserting an amine functionality, as seen in N,N'-dimethyl-N,N'-dipyridine-2-yl-pyridine-2,6-diamine (ddpd), modifies the redox chemistry of the resulting first-row transition metal complexes. mdpi.com The electron-donating nature of the N-Me groups in ddpd makes it significantly more difficult to reduce compared to the parent terpyridine (tpy) ligand. mdpi.com This difference in redox potential influences the non-innocent behavior often observed in tpy complexes. mdpi.com
Furthermore, in bimetallic ruthenium complexes bridged by 2,3,5,6-tetrakis(2-pyridyl)pyrazine, the electrochemical response is sensitive to the nature of the ancillary ligands. acs.org Irreversible oxidation events can be attributed to the oxidation of specific fragments within the ligand structure. acs.org
The optical and photophysical properties of metal complexes incorporating this compound and its analogues are rich and varied, often leading to applications in sensing, imaging, and light-emitting materials. These properties are intrinsically linked to the structure of the complex, including the metal ion, the ligand framework, and intermolecular interactions.
Luminescence in these complexes can originate from different electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (IL) transitions. For instance, a dinuclear Mn(II) complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline exhibits enhanced emission intensity compared to the free ligand. iucr.org This is attributed to the coordination of the Mn(II) ion, which reduces the rotational freedom of the pyridine ring and thus decreases non-radiative decay pathways. iucr.org
The introduction of specific functional groups can be used to tune the photophysical properties. For example, the incorporation of the redox-active tris(4-(pyridin-4-yl)phenyl)amine (NPy3) ligand into a Mn(II) coordination framework allows for the fluorescence to be switched "on" and "off" based on the redox state of the ligand. researchgate.net In its neutral state, the material is fluorescent, while in its oxidized radical cation state, the fluorescence is quenched. researchgate.net
Solvatochromism, a change in emission color with solvent polarity, is another key feature. The emission of certain ruthenium(II) bis-tridentate complexes can be tuned by changing the solvent, with lifetimes varying significantly. bohrium.com Furthermore, the presence of free pyridine-imidazole motifs in these complexes allows for the modulation of optical properties through interaction with cations and changes in pH. bohrium.com
In some platinum(II) metallacycles, aggregation can lead to distinct optical properties. mdpi.com For example, rectangular supramolecular complexes exhibit dual emission, with one band attributed to the monomeric species and another to the aggregated state. The emission maxima and quantum yields are sensitive to the length of the bridging ligand and the solvent polarity. mdpi.com
The table below summarizes the photophysical properties of selected this compound and analogue-containing metal complexes.
| Complex/Ligand | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Notes |
| [Ru(bpyam)₂(Lⁿ)]²⁺-[Ru(Lⁿ)(CN)₄]²⁻ dyad | - | - | - | Photoinduced energy transfer direction can be reversed by changing the solvent. researchgate.net |
| Zn7 | - | 555 (solid state) | 0.13 | Emission impacted by crystal solvent. mdpi.com |
| Zn8 | - | 520 (solid state) | 0.43 | Emission impacted by crystal solvent. mdpi.com |
| Pt(II) complex (8) | 400 | 602 (solid state), 646 (CH₃CN) | 1.2-6.0% (solid), 0.04-0.14% (solution) | Exhibits aggregation-induced emission. mdpi.com |
| Pt(II) complex (9) | 400 | 581 (solid state), 667 (CH₃CN) | 1.2-6.0% (solid), 0.04-0.14% (solution) | Exhibits aggregation-induced emission. mdpi.com |
| Pt(II) complex (10) | 400 | 578 (solid state), 685 (CH₃CN) | 1.2-6.0% (solid), 0.04-0.14% (solution) | Exhibits aggregation-induced emission. mdpi.com |
| Ru(II) bis-tridentate complexes | - | - | - | Emission lifetimes range from 0.5-70.0 ns depending on coligand and solvent. bohrium.com |
| Dinuclear Mn(II) complex | - | 472 | - | Emission intensity is enhanced compared to the free ligand. iucr.org |
Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. Analogues of this compound have been successfully incorporated into coordination frameworks that exhibit SCO behavior.
A notable example involves the use of N-(pyridin-4-yl)benzamide (benpy), an amide-functionalized analogue, in the formation of two-dimensional Hofmann-type frameworks, [FeII(benpy)₂M(CN)₄]·2H₂O (where M = Pd or Pt). mdpi.comresearchgate.net Both of these materials display single-step, hysteretic spin-crossover transitions. mdpi.comresearchgate.net The nature of the tetracyanometallate linker (Pd or Pt) influences the transition temperature and the width of the hysteresis loop. mdpi.comresearchgate.net These cooperative spin-state transitions are facilitated by hydrogen bonding interactions involving the amide group of the benpy ligand. mdpi.comresearchgate.net
In another instance, heteroleptic Fe(II) complexes, trans-[FeII(LC4)₂(NCS)₂] (1C4) and trans-[FeII(LC10)₂(NCS)₂] (1C10), were synthesized using N,N-di(pyridin-2-yl)butanamide (LC4) and N,N-di(pyridin-2-yl)decanamide (LC10) as ligands. researchgate.net Both complexes exhibit thermal spin-crossover with hysteresis. The length of the alkyl chain on the ligand was found to have a subtle effect on the transition temperature (T₁/₂) and a more significant impact on the crystal lattice structure. researchgate.net
The cooperativity of the spin transition, which is related to the abruptness and hysteresis of the SCO, is a key aspect of these materials. In the mononuclear complex Fe(DAPP)(abpt)₂, where DAPP is bis(3-aminopropyl)(2-pyridylmethyl)amine and abpt is 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole, an abrupt spin transition with a 10 K hysteresis loop is observed. acs.org The cooperativity in this system is attributed to key hydrogen bonding interactions. acs.org
The table below provides a summary of the spin crossover properties for selected complexes containing this compound analogues.
| Complex | T₁/₂ (K) | Hysteresis Width (ΔT, K) | Notes |
| [FeII(benpy)₂Pd(CN)₄]·2H₂O | T₁/₂↓: 201, T₁/₂↑: 218 | 17 | Single-step, hysteretic SCO. mdpi.comresearchgate.net |
| [FeII(benpy)₂Pt(CN)₄]·2H₂O | T₁/₂↓: 206, T₁/₂↑: 226 | 20 | Single-step, hysteretic SCO. mdpi.comresearchgate.net |
| trans-[FeII(LC4)₂(NCS)₂] (1C4) | 127.5 | ~13 | Semi-abrupt SCO. researchgate.net |
| trans-[FeII(LC10)₂(NCS)₂] (1C10) | 119.0 | ~4 | Abrupt SCO. researchgate.net |
| Fe(DAPP)(abpt)₂ | T_c↓ = 171, T_c↑ = 181 | 10 | Abrupt spin transition. acs.org |
Supramolecular Chemistry and Self Assembly Utilizing Di Pyridin 4 Yl Amine
Role of Non-Covalent Interactions
Non-covalent interactions are the primary driving forces in the self-assembly of di(pyridin-4-yl)amine-based supramolecular structures. scirp.org These weak interactions, including hydrogen bonding and π-π stacking, dictate the arrangement of individual molecules into well-defined, larger-scale architectures. scirp.orgresearchgate.net The strategic placement of nitrogen atoms within the pyridine (B92270) rings and the central amine group in this compound provides specific sites for these directional interactions, making it a powerful tool in crystal engineering and the design of functional materials. scirp.org
Hydrogen Bonding in Self-Assembly
Hydrogen bonding plays a pivotal role in the self-assembly of this compound and its derivatives. nih.gov The amine group (–NH–) can act as a hydrogen bond donor, while the pyridinic nitrogen atoms can act as hydrogen bond acceptors. This dual functionality allows for the formation of robust and directional intermolecular connections, leading to the construction of one-, two-, and three-dimensional networks. researchgate.netnih.gov
In the solid state, the interplay of N-H···N and C-H···N hydrogen bonds is crucial in stabilizing the crystal lattice. For instance, in a related imine compound containing a pyridin-4-yl moiety, weak C-H···N hydrogen bonds were identified as the primary intermolecular interactions responsible for the formation of zigzag ribbons in the crystal structure. mdpi.com The presence of different anions can also influence the hydrogen bonding patterns and, consequently, the final supramolecular architecture. nih.gov For example, in Ni(II) complexes of a di(pyrazin-2-yl)pyridine-2,6-diamine ligand, hydrogen bonds between the amino groups and anions like perchlorate (B79767) or nitrate (B79036) direct the assembly of mononuclear molecules into distinct 1D and 3D structures. nih.gov
The ability of the pyridyl nitrogen to be protonated adds another layer of control over the hydrogen bonding network. In the salt (C7H11N2)2CuCl4, the protonated pyridine N atoms form N-H···Cl hydrogen bonds with the tetrachlorocuprate anions, contributing to a three-dimensional network. scirp.org
π-π Stacking Interactions
The influence of π-π stacking is evident in the crystal structures of various pyridine-containing compounds. For instance, in the crystal structure of a related imine, flat fragments of neighboring molecules containing pyridine rings engage in stacking interactions. mdpi.com In another example, individual 4-dimethylaminopyridinium cations are π-π stacked with their neighbors at a distance of 3.7622 (5) Å. scirp.org These interactions can significantly influence the photophysical properties of the resulting materials. bohrium.com The interplay between π-π stacking and other non-covalent forces allows for the fine-tuning of the electronic and structural properties of the assembled architectures. rsc.org
Supramolecular Self-Assembly Mechanisms and Modulators
The self-assembly of this compound into complex supramolecular structures is a dynamic process that can be influenced by various external factors. dtic.mil These modulators can direct the assembly process towards the formation of specific architectures with desired properties.
Solvent-Mediated Self-Assembly
The choice of solvent can have a profound impact on the self-assembly process. Solvents can influence the solubility of the building blocks and intermediates, and can also participate directly in the formation of the supramolecular structure through hydrogen bonding or other interactions. nih.gov
A study on a related compound, N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide, demonstrated that the gelator could form supramolecular gels in mixed solvents of water and DMSO or DMF, with the water fraction being a key modulator. rsc.org By varying the water content, the system could be transitioned between gel, suspension, and solution phases, indicating that the self-assembled aggregates can be efficiently controlled by the solvent composition. rsc.org Similarly, the self-assembly of a porphyrin molecule at a liquid/solid interface was shown to be tunable by using different solvents like phenyl octane, 1-heptanoic acid, and 1-hexanol, leading to different highly ordered arrangements. nih.gov
Anion-Directed Assembly Processes
Anions can play a crucial role in directing the self-assembly of supramolecular structures by acting as templates or connecting nodes through hydrogen bonding and electrostatic interactions. nih.govbohrium.com The size, shape, and charge of the anion can all influence the final architecture of the assembly.
In the case of copper(II) complexes with 3,6-bis(2′-pyridyl)pyridazine, the nature of the anion (perchlorate, azide (B81097), dicyanamide) was found to direct the assembly into a variety of discrete and one-dimensional structures. acs.org For example, the use of perchlorate anions led to the formation of mononuclear and dinuclear complexes, while the introduction of azide or dicyanamide (B8802431) resulted in the formation of one-dimensional chains. acs.org Similarly, research on a 2,6-bis(2-anilinoethynyl)pyridine bis(amide) scaffold showed that the presence of chloride anions directed the self-assembly into a dimeric structure in the solid state, held together by multiple hydrogen bonds. nih.gov
Formation of Supramolecular Architectures
The self-assembly of this compound and its derivatives can lead to a diverse range of supramolecular architectures, from discrete cages to extended one-, two-, and three-dimensional networks. frontiersin.org The final structure is a result of the interplay between the intrinsic properties of the molecular building blocks and the influence of external factors like solvents and anions.
The formation of these architectures is a spontaneous process driven by the minimization of energy through the establishment of multiple non-covalent interactions. youtube.comyoutube.com For instance, the coordination of this compound with metal ions can lead to the formation of metal-organic frameworks (MOFs) with specific topologies and functionalities. acs.org The modification of the ligand, for example by introducing a methyl group, can lead to the formation of distinct cobalt dimeric building blocks and result in different 3D frameworks. acs.org
The versatility of this compound as a building block is further highlighted by its ability to participate in the formation of various supramolecular constructs, including coordination polymers and molecular cages. nih.govfrontiersin.org These architectures have potential applications in areas such as gas storage, catalysis, and sensing. acs.org
Supramolecular Gels and Soft Materials
While this compound itself is not prominently featured as a primary low-molecular-weight gelator (LMWG) in the reviewed literature, its core structural motif is integral to several reported gel-forming compounds. These related molecules highlight the importance of the di-4-pyridyl framework in facilitating the self-assembly processes that lead to the formation of soft materials.
Research has demonstrated that derivatives incorporating the di(pyridin-4-yl) moiety can form supramolecular gels through a combination of hydrogen bonding and π-π stacking interactions. For instance, the low-molecular-weight gelator N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide (PDA-N4) has been shown to form self-assembled gels in mixed solvents of water and DMSO or DMF, particularly at high water fractions. researchgate.netbohrium.com The gelation is driven by intermolecular hydrogen bonds between the amide groups and π-π stacking interactions involving the pyridine rings. researchgate.netbohrium.com These gels exhibit responsiveness to stimuli such as pH and temperature. researchgate.netbohrium.com
Similarly, modifications to the pyridyl groups, such as the formation of N-oxides, can significantly influence gelation properties. Studies on pyridyl-N-oxide amides have shown that the introduction of N-oxide groups can alter the hydrogen bonding network, in some cases enhancing the stability and mechanical properties of the resulting hydrogels. acs.org For example, the di-N-oxide of a related pyridyl amide was found to be a selective hydrogelator, whereas its mono-N-oxide counterparts formed crystals instead of gels. mdpi.com The self-assembly of these types of LMWGs often results in a three-dimensional fibrous network that entraps solvent molecules, leading to the formation of the soft, gel-like material. acs.org The process can be triggered by changes in solvent composition or temperature. researchgate.netlu.se
| Gelator Compound | Solvent System | Key Interactions | Stimuli-Responsiveness |
| N,N′-di(pyridin-4-yl)-pyridine-3,5-dicarboxamide (PDA-N4) | Water/DMSO or Water/DMF | Intermolecular H-bonding (amide), π-π stacking (pyridine) researchgate.netbohrium.com | pH, Temperature researchgate.netbohrium.com |
| Di-N-oxide of N-(4-pyridyl)isonicotinamide (diNO) | Water | N-H∙∙∙O H-bonding, π-π stacking, C-H∙∙∙O interactions mdpi.com | Thermal (Gel-to-sol transition) mdpi.com |
| Mono-/bis-pyridyl-N-oxide of N-(4-pyridyl)nicotinamide | Water | Hydrogen bonding acs.org | Metal ions, Thermal acs.org |
Metallacycles and Metallocages Incorporating this compound Units
The divergent orientation of the pyridyl groups in this compound and its derivatives makes them excellent candidates for use as linear or angular building blocks in coordination-driven self-assembly. This strategy allows for the construction of discrete, well-defined two- and three-dimensional supramolecular structures such as metallacycles and metallocages. rsc.orgrsc.org These assemblies are formed by combining the pyridyl-based ligands with metal ions that have specific coordination geometries, such as the square-planar geometry of Pd(II) and Pt(II). nih.gov
A variety of complex architectures have been synthesized using ligands that feature the di(pyridin-4-yl) motif. For example, a tetrafacial water-soluble molecular barrel with a Pd₈L₄ composition was assembled from a tetrapyridyl donor, N,N,N',N'-tetra(pyridin-4-yl)benzene-1,4-diamine, and a cis-blocked 90° Pd(II) acceptor. bohrium.com This barrel-shaped cage possesses a hydrophobic internal cavity capable of encapsulating guest molecules like curcumin. bohrium.com
In another example, the tripodal ligand tris(4-(pyridin-4-yl)phenyl)amine (B3100268), which contains three this compound-like arms, was synthesized and its crystal structure determined. researchgate.net Such multi-topic ligands are designed to form intricate cage-like structures upon coordination with metal ions. The self-assembly of a tetradecanuclear heterobimetallic [Fe₈Pd₆L₈] cubic cage was achieved using a tripodal tris-imidazolimine derivative, where the pyridyl groups direct the formation of the polyhedral architecture. researchgate.net
The specific geometry of the final metallacycle or metallocage is dictated by the angle of the ligand and the coordination preference of the metal center. mdpi.com Researchers have synthesized rectangular metallacycles using 4,4'-bipyridine-like ligands, including 1,4-di(pyridin-4-yl)benzene (B169997), in combination with platinum-based binuclear complexes. mdpi.com The resulting structures can exhibit interesting photophysical properties and can be influenced by intermolecular stacking interactions. mdpi.com
| Ligand | Metal Precursor(s) | Resulting Structure | Key Features |
| N,N,N',N'-tetra(pyridin-4-yl)benzene-1,4-diamine | cis-(en)Pd(NO₃)₂ | Pd₈L₄ Molecular Barrel bohrium.com | Water-soluble; encapsulates hydrophobic guests. bohrium.com |
| 1,4-di(pyridin-4-yl)benzene | [Pt(bpy)Cl]₂(μ-bph) / AgNO₃ | Platinum Rectangular Metallacycle mdpi.com | Exhibits dual-emissive properties. mdpi.com |
| Tris(4-(pyridin-4-yl)phenyl)amine | - | Tripodal Building Block researchgate.net | Designed for creating complex 3D coordination polymers. researchgate.net |
| Tripodal tris-imidazolimine ligand (with pyridyl functionality) | Fe(II) and Pd(II) salts | [Fe₈Pd₆L₈] Cubic Cage researchgate.net | High-spin Fe(II) centers within a heterobimetallic cage. researchgate.net |
| N-Phenyldipyridyldiamine (H₂phdpda) | Nickel(II) salts | [Ni₄(μ₄-phdpda)₄] Metal String Complex acs.org | Linear tetranuclear nickel complex. acs.org |
Di Pyridin 4 Yl Amine As a Building Block in Extended Framework Materials
Metal-Organic Frameworks (MOFs) Incorporating Di(pyridin-4-yl)amine
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of this compound as a ligand in MOF synthesis allows for the creation of frameworks with unique structural and functional characteristics.
The design of MOFs using this compound is guided by principles of reticular chemistry, which focuses on the assembly of predetermined molecular building blocks into ordered structures. The key design elements involving this compound include:
Topology and Geometry: The V-shape of the this compound ligand is a crucial design factor. Unlike linear linkers such as 4,4'-bipyridine (B149096), the angular nature of this compound promotes the formation of complex and non-standard network topologies. The geometry and connectivity of the building blocks are selected to achieve desired network topologies with micro- or mesoporosity. rsc.org
Coordination Modes: The ligand can coordinate to metal centers through its two terminal pyridine (B92270) nitrogen atoms, acting as a bidentate linker to bridge metal nodes. The central amine group can also participate in coordination or, more commonly, act as a hydrogen bond donor, influencing the packing of the framework and enhancing its stability.
Functionality: this compound is categorized as a nitrogen-containing MOF ligand. bldpharm.com The presence of the central N-H group offers a site for post-synthetic modification, allowing for the introduction of new functional groups to tune the MOF's properties, such as its catalytic activity or selective adsorption capabilities.
The synthesis of this compound-based MOFs typically involves solvothermal or hydrothermal methods, where the components are heated in a sealed vessel. These conditions facilitate the crystallization of the extended framework.
Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis, and it can be applied to frameworks containing this compound. researchgate.netrsc.org This approach allows for the introduction of chemical functionalities that might not be stable under the initial MOF assembly conditions. rsc.org PSM can be broadly categorized into two types:
Covalent PSM: This involves forming new covalent bonds on the organic linker. The N-H group of the this compound ligand is a prime target for covalent modification. This method has been used to create MOF-polymer hybrid materials and to engineer tunable pore environments. acs.org
Coordinative PSM: This technique involves modifications at the metal-cluster secondary building units (SBUs). Ligands, including pyridine-based molecules, can be attached to open metal sites within the MOF structure, allowing for the precise tuning of the framework's properties. acs.orgtesisenred.net
PSM offers a route to systematically alter MOF properties while changing few variables and to introduce catalytically active functional groups. rsc.org
The use of flexible and angular ligands like this compound contributes significantly to the structural diversity of MOFs. researchgate.net The ligand's ability to adopt different conformations can lead to a variety of network architectures.
Interpenetration: The voids within a single MOF network can be large enough to accommodate one or more independent, identical networks. This phenomenon, known as interpenetration, is common in frameworks built from long bridging ligands. The specific geometry of this compound can influence the degree and nature of interpenetration, affecting the final porosity of the material.
Porosity and Channels: The assembly of metal ions and this compound linkers can generate porous structures with well-defined channels. Non-interpenetrating layers can pack to form 3D frameworks that feature one-dimensional channels. researchgate.net The size, shape, and chemical environment of these pores and channels are determined by the length and connectivity of the ligand and the coordination geometry of the metal ion, and are critical for applications in gas storage and separation.
The incorporation of this compound linkers can enhance both the structural diversity and the stability of MOFs.
Diversity: The flexibility around the central amine bridge allows the two pyridyl rings to rotate relative to each other. This conformational freedom, combined with its angular geometry, enables the formation of a wider range of topologies compared to rigid, linear linkers. The structural diversity of coordination polymers is influenced by the changeable conformations of the neutral ligand. researchgate.net
Coordination Polymers (CPs) Derived from this compound
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. This compound is an effective building block for CPs, leading to a wide array of architectures with interesting properties.
The versatile coordination behavior of this compound, coupled with the choice of metal ion and counter-anions, allows for the construction of CPs with varying dimensionalities.
1D Chains: In the simplest architectures, this compound ligands bridge metal centers to form one-dimensional (1D) chains. koreascience.krnih.gov These chains can be simple linear structures or more complex arrangements like double chains. researchgate.net
2D Layers: The 1D chains can be further linked together into two-dimensional (2D) layers or sheets. This can occur through additional ligands or via weaker interactions like hydrogen bonding between the chains. nih.govresearchgate.net For example, a series of 2D spin-crossover coordination polymers have been synthesized using a tetra(pyridin-4-yl)ethene ligand, demonstrating the formation of layered structures. rsc.org
3D Networks: The interconnection of 2D layers or the direct linking of metal centers in three dimensions by the this compound ligand can result in robust three-dimensional (3D) networks. These 3D frameworks are often formed through strong coordination bonds but can also be assembled via hydrogen bonds connecting lower-dimensional motifs like 1D chains. researchgate.net
The structural outcomes are highly dependent on the reaction conditions and the specific geometric preferences of the metal ions used.
Table of Coordination Polymer Architectures
| Dimensionality | Description | Ligand Type Example | Metal Ion Example | Reference |
| 1D | Double chain architecture with rhombus voids. | Flexible dicarboxylic acid and 4,4'-bipyridine | Zn(II) | researchgate.net |
| 1D | Polymer chains formed by bridging ligands. | 2-[(Pyridin-3-ylmethyl)amino]ethanol | Cu(II) | koreascience.kr |
| 1D | Chains with ancillary ligands. | Pyridinyl imidazo[1,5-a]pyridine (B1214698) and fumarate | Zn(II) | nih.gov |
| 2D | (4,4) network topology. | 1,4-Bis(imidazol-l-yl-methyl)benzene | Zn(II), Cd(II) | researchgate.net |
| 2D | Polymeric structures. | Pyridine-3,5-dicarboxylic acid | Zn(II), Co(II) | ucy.ac.cy |
| 2D | Layered network. | Pyridinyl imidazo[1,5-a]pyridine and terephthalate | Zn(II) | nih.gov |
| 3D | Network formed by hydrogen-bonded 1D chains. | 2-(2-hydroxyethyl)pyridine | Co(II) | researchgate.net |
| 3D | Interpenetrated networks. | Pyridine-3,5-dicarboxylic acid | Cd(II), Mn(II) | ucy.ac.cy |
Single-Crystal-to-Single-Crystal (SC-SC) Transformations in CPs
Single-crystal-to-single-crystal (SC-SC) transformations are a fascinating class of solid-state reactions where a single crystal converts into a new crystalline form while maintaining its integrity and external appearance. mdpi.com This process involves significant rearrangement of the crystal's internal structure, including the breaking and forming of chemical bonds, without fracturing the crystal. mdpi.com SC-SC transformations provide a unique opportunity to observe reaction pathways in the solid state and to synthesize novel materials that may not be accessible through conventional solution-based methods. mdpi.com
These transformations can be triggered by various external stimuli, including light, heat, or the absorption and desorption of guest molecules. mdpi.com For instance, some coordination polymers (CPs) undergo [2+2] photodimerization reactions upon UV irradiation, where covalent bonds are formed between ligands in adjacent chains or layers, altering the framework's structure while preserving its single-crystallinity. mdpi.combit.edu.cn Another common trigger is the exchange of solvent or guest molecules within the pores of a metal-organic framework (MOF). A three-dimensional polymer, {Zn(pyeb)2(H2O)}n, demonstrates this by exchanging its guest DMF and water molecules for acetone (B3395972) or acetonitrile (B52724) when soaked in these solvents, all while remaining a single crystal. This process can be reversible, allowing the material to revert to its original state.
Dehydration and rehydration of coordinated water molecules can also induce dramatic, yet reversible, structural changes. A one-dimensional (1D) zigzag chain of a Zn(II)-salicyaldimine coordination polymer, upon heating, loses its coordinated water molecule and transforms into a two-dimensional (2D) gridlike layer structure. acs.org This transformation, which involves a change in both the coordination sphere of the metal ion and the dimensionality of the network, is fully reversible upon rehydration. acs.org Similarly, water molecules can induce an SC-SC transformation in ionic hydrogen-bonded organic frameworks, leading to a reorganization of the hydrogen-bonding network and enhancing properties like proton conductivity. nih.gov
While the principles of SC-SC transformations are well-established in the field of coordination chemistry with various ligands, specific examples involving this compound as the primary building block are not prominently documented in the surveyed literature. However, the inherent flexibility and hydrogen-bonding capabilities of the amine bridge in this compound suggest its potential for forming dynamic frameworks capable of undergoing such transformations.
Impact of Ligand Geometry (e.g., Bent Dipyridyl Ligands) on CP Structure
The geometry of organic ligands is a critical factor in crystal engineering, profoundly influencing the resulting dimensionality, topology, and properties of coordination polymers (CPs). While rigid, linear ligands like 4,4'-bipyridine often lead to predictable and simple structures like linear chains or 2D square grids, ligands with inherent angularity or flexibility, such as this compound, introduce complexity and lead to more intricate and often unpredictable architectures. nih.gov
This compound is classified as a bent dipyridyl ligand. The two pyridyl rings are not collinear due to the geometry of the central amine nitrogen atom. This inherent bend in the ligand's structure prevents the formation of simple linear arrays. Instead, it directs metal ions to assemble into angular, zigzag, or helical patterns. The flexibility of the pyridyl rings' rotation around the C-N bonds further allows the ligand to adopt various conformations, making it an adaptable building block for a diverse range of structural motifs. mdpi.com
The use of such bent or flexible bis-pyridyl ligands is a known strategy for constructing complex CPs, including entangled frameworks like interpenetrated networks. mdpi.com The conformation of these ligands, often described as gauche or anti based on the torsion angle of the bridging atoms, plays a significant role in dictating the final structure. mdpi.com The combination of a bent ligand with specific metal ion coordination preferences and the presence of auxiliary ligands or counter-ions can result in a wide array of topologies. nih.gov For example, the reaction of a pyridine-dicarboxylate linker, which has inherent angularity, with different metal centers and co-ligands produced a variety of structures ranging from 2D layers to complex 3D metal-organic frameworks, some of which featured interpenetration. acs.orgnih.gov
The structural diversity arising from ligand geometry is summarized in the table below, based on findings for various dipyridyl and related ligands.
| Ligand Type / Feature | Metal Ion(s) | Resulting CP Structure/Topology | Reference(s) |
| Bent Dipyridyl-type Ligand | Zn(II) | Single-stranded helical chain, molecular Möbius ring, cationic loop chain | dp.tech |
| Flexible bis-pyridyl-bis-amide | Co(II) | Entangled Coordination Polymers | mdpi.com |
| Adaptable Pyridine-dicarboxylic acid | Mn(II), Co(II), Ni(II), Cu(II) | 2D layer, 3D interpenetrated framework, 2D + 2D interpenetrated layers | acs.orgnih.gov |
| Linear 4,4'-bipyridyl | Mn, Zn, Co, Ni, Cu | 1D zigzag chains, 2D rectangular nets | nih.gov |
This demonstrates that by moving from simple linear linkers to bent ligands like this compound, chemists can access a richer variety of CP structures, including those with unique topologies and potential applications in areas like catalysis and materials science. nih.gov
Advanced Applications of Di Pyridin 4 Yl Amine in Catalysis
Homogeneous Catalysis Mediated by Di(pyridin-4-yl)amine-Metal Complexes
In homogeneous catalysis, this compound and its derivatives serve as effective ligands that coordinate with transition metals to form soluble, catalytically active complexes. The pyridine (B92270) nitrogen atoms readily bind to metal centers, while the secondary amine bridge can influence the electronic properties and steric environment of the resulting complex.
Transition Metal Catalysis Mechanisms
The function of this compound in transition metal catalysis is multifaceted. The pyridine rings act as classic Lewis basic ligands, stabilizing the metal center. researchgate.net The substituents on these rings can be modified to fine-tune the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity. researchgate.net
Mechanisms often involve the metal center cycling through different oxidation states. For instance, in cross-coupling reactions, the cycle may involve oxidative addition, transmetalation, and reductive elimination. In hydrogenation reactions, the mechanism might proceed via a metal hydride intermediate. The this compound ligand plays a crucial role in stabilizing the various metal species involved in these catalytic cycles.
Specific Catalytic Transformations
Complexes incorporating this compound and its analogues have demonstrated efficacy in a range of catalytic reactions.
C-N Coupling: Copper(I) catalysts supported on a polyacrylate resin have been developed for Ullmann-type C-N cross-coupling reactions. researchgate.netmdpi.com These reactions successfully couple 4-chloropyridinium chloride with various anilines to produce N-(pyridin-4-yl)benzene amines and N,N-bis(pyridine-4-yl)benzene amines. researchgate.netmdpi.com The use of a solid support simplifies catalyst separation and reuse. mdpi.com
Henry Reaction: Metal-Organic Frameworks (MOFs) synthesized with ligands containing pyridyl and amine functionalities, such as those derived from this compound concepts, have been employed as heterogeneous catalysts for the Henry (nitroaldol) reaction. acs.org For example, a copper-based MOF has shown effective catalytic activity in the reaction between different aldehydes and nitroalkanes in water. acs.org These MOF catalysts can be recovered and reused multiple times without a significant loss of activity. acs.org
Hydrogen Transfer Reactions: Ruthenium and iridium complexes featuring pyridine-containing ligands are active catalysts for hydrogen transfer reactions. ethernet.edu.etmdpi.comresearchgate.net These reactions are fundamental in organic synthesis for the reduction of ketones, imines, and other unsaturated compounds, often using alcohols as a hydrogen source. ethernet.edu.etmdpi.com The mechanism can involve the formation of a metal-hydride intermediate, which then delivers the hydride to the substrate. rsc.org Some systems operate without a base, triggered by the cyclometalation of the ligand. mdpi.comresearchgate.net
Water Oxidation: Ruthenium complexes with polypyridyl ligands, some analogous in structure to this compound derivatives, have been investigated as catalysts for water oxidation, a key process in artificial photosynthesis. osti.govmdpi.com These catalysts facilitate the four-electron oxidation of water to produce molecular oxygen. The ligand framework is crucial for stabilizing the high-valent ruthenium species that are intermediates in the catalytic cycle. osti.govmdpi.com
Heterogeneous Catalysis Using this compound-Functionalized Materials (MOFs/CPs)
This compound and similar multitopic ligands are extensively used in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). acs.orgnih.govbohrium.comrsc.orgresearchgate.net These materials offer high surface areas, tunable porosity, and well-defined active sites, making them excellent candidates for heterogeneous catalysis. acs.orgnih.govnih.gov The this compound moiety can be incorporated as a structural linker, or its functional groups can be used to anchor catalytic metal species. nih.gov
Photocatalysis and Photoredox Mechanisms
MOFs and CPs containing this compound-like linkers have shown significant promise in photocatalysis. bohrium.com These materials can absorb light and initiate chemical reactions through photoredox mechanisms.
Upon photoexcitation, the photocatalyst can engage in single-electron-transfer (SET) processes with organic substrates. nih.gov This can occur through either an oxidative or a reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst is reduced by an electron donor, generating a radical cation from the donor and the reduced form of the photocatalyst. nih.gov In a reductive quenching cycle, the excited photocatalyst oxidizes an electron acceptor, forming a radical anion and the oxidized photocatalyst. nih.gov
The efficiency of photocatalysis is governed by the electron transfer pathways within the system. After photoexcitation of a catalyst, such as a ruthenium or iridium complex, an electron is promoted to a higher energy level, creating a potent oxidant and reductant in the excited state. nih.gov This excited state can then transfer an electron to or accept an electron from a substrate molecule. rsc.org For example, in the presence of a sacrificial electron donor like a tertiary amine, the excited photocatalyst can be reductively quenched to a more reducing state, which can then reduce a substrate to initiate a reaction. nih.gov
A key feature of photoredox catalysis involving amines is the generation of highly reactive intermediates. beilstein-journals.orgnih.gov The single-electron oxidation of an amine, often initiated by a photoexcited catalyst, produces an amine radical cation. beilstein-journals.orgnih.govthieme.de This intermediate is a versatile species that can undergo several reaction pathways.
Amine Radical Cations: These electrophilic radical species can directly react with nucleophiles, such as alkenes, in C-N bond-forming reactions. nih.gov
Iminium Ions: Deprotonation of the amine radical cation at a carbon alpha to the nitrogen atom can lead to the formation of an α-aminoalkyl radical, which can be further oxidized to a highly electrophilic iminium ion. beilstein-journals.orgthieme.de This iminium ion can then be attacked by various nucleophiles. thieme.de
α-Aminoalkyl Radicals: The α-aminoalkyl radical itself is a nucleophilic radical that can participate in a variety of C-C bond-forming reactions by adding to electron-deficient alkenes or other radical acceptors. beilstein-journals.orgresearchgate.net
The selective generation of these intermediates allows for a wide range of synthetic transformations, making photoredox catalysis a powerful tool in modern organic chemistry. beilstein-journals.orgnih.gov
Catalytic CO₂ Fixation and Conversion (e.g., CO₂ Cycloaddition)
The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a critical area of green chemistry. Catalysts incorporating this compound derivatives have demonstrated significant efficacy in this domain, particularly in the cycloaddition of CO₂ to epoxides to form cyclic carbonates. These carbonates are valuable as polar aprotic solvents and as precursors for polycarbonates.
Metal-Organic Frameworks (MOFs) constructed with ligands containing the this compound backbone have emerged as highly effective heterogeneous catalysts for this transformation. For instance, two MOFs, designated Zn-MOF-1 and Cd-MOF-2, were synthesized using N²,N⁶-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide as a ligand. nih.govacs.org These materials proved to be multifunctional, serving in both the recognition of organic amines and the catalytic fixation of CO₂. nih.govacs.org In the cycloaddition of CO₂ to an epoxide, these MOFs achieved up to 96% yield of the corresponding cyclic carbonate within 24 hours. nih.govacs.org
Similarly, a series of well-defined 2-in-1 heterogeneous catalysts (cat1–cat8) were developed through the postsynthetic modification of zirconium-based MOFs. These catalysts, featuring co-catalyst moieties precisely located at the metal nodes, yielded cyclic carbonates with up to 99% efficiency at room temperature under solvent-free and co-catalyst-free conditions. acs.org The high porosity and the presence of Lewis acid sites within these MOFs are believed to facilitate the reaction by activating the epoxide ring, while the basic pyridyl nitrogen sites may help in capturing and activating CO₂. nih.gov
The performance of various catalysts based on this compound derivatives in CO₂ cycloaddition is summarized in the table below.
| Catalyst System | Substrate | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Zn-MOF-1 / Cd-MOF-2 | Epoxide | Up to 96% | 24 hours | nih.govacs.org |
| Tandem PSM Zr-MOFs (cat1-cat8) | Styrene Oxide | Up to 99% | Room Temp., Solvent-free | acs.org |
| Co-MOF | Propylene Oxide | ~93.8% | Room Temp., 1 atm CO₂, 48 h | mdpi.com |
| In-MOF | Propylene Oxide | 77.9% | Room Temp., 1 atm CO₂, 48 h | mdpi.com |
Organic Transformations (e.g., Benzylamine (B48309) Coupling, Knoevenagel Condensation, Peroxidative Oxidation of Alcohols, Dye Degradation)
The catalytic utility of this compound-based systems extends to a variety of important organic transformations, leveraging both photocatalytic and conventional catalytic pathways.
Benzylamine Coupling: Photocatalysis using MOFs has been applied to the oxidative coupling of benzylamines. For example, Pd/NH₂-MIL-125(Ti) nanosheets have been used for the visible-light-induced photocatalytic coupling of benzylamine to N-benzylidene benzylamine, achieving over 99% conversion and 99% selectivity. researchgate.net While not directly using this compound, this highlights the potential of related amine-functionalized frameworks in such C-N coupling reactions.
Knoevenagel Condensation: The Knoevenagel condensation is a fundamental C-C bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group. wikipedia.org The reaction is typically base-catalyzed. researchgate.net While this compound itself is a base, its derivatives have been explicitly tested. A study using N⁴,N⁴'-di(pyridin-4-yl)biphenyl-4,4'-dicarboxamide as a catalyst for the reaction of benzaldehyde (B42025) with malononitrile (B47326) resulted in a 32% yield. rsc.org This was less efficient than a MOF constructed from the same ligand, which gave a 99% yield, suggesting that incorporating the ligand into a porous, structured framework significantly enhances catalytic activity by improving the accessibility of active sites. rsc.org Related pyridine-based coordination polymers have also been shown to be efficient catalysts for this reaction, with yields up to 98%. acs.org
Peroxidative Oxidation of Alcohols: MOFs incorporating this compound analogues are effective catalysts for the selective oxidation of alcohols to aldehydes and ketones, a key transformation in fine chemical synthesis. acs.orgresearchgate.net A copper MOF synthesized with 5-{(pyridin-4-ylmethyl)amino}isophthalic acid acts as a heterogeneous catalyst for the solvent-free, microwave-assisted peroxidative oxidation of primary and secondary alcohols. acs.org Similarly, a copper(I)-coordination polymer based on 3,5-di(pyridine-4-yl)-4H-1,2,4-triazol-4-amine has been utilized for the peroxidative oxidation of vanillyl alcohol to vanillic acid. researchgate.netresearchgate.net
Dye Degradation: The photocatalytic degradation of organic dyes from industrial wastewater is a significant environmental application. MOFs containing this compound-like ligands have shown promise as robust photocatalysts. A Cu(II) pillar-layered MOF built with 2,5-di(pyridin-4-yl)aniline (B7838068) was found to be effective for the photocatalytic degradation of Rhodamine B (RhB). bohrium.commdpi.com Another Cd(II)-based coordination polymer demonstrated the ability to degrade multiple dyes, including Methylene Blue (MB), Methyl Violet (MV), and RhB, with degradation efficiencies reaching up to 95.5% for RhB. acs.org The mechanism often involves the generation of reactive oxygen species, such as hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals, which break down the complex dye molecules. bohrium.comacs.org
| Transformation | Catalyst Ligand | Result | Reference |
|---|---|---|---|
| Knoevenagel Condensation | N⁴,N⁴'-di(pyridin-4-yl)biphenyl-4,4'-dicarboxamide | 32% yield (ligand only), 99% yield (as MOF) | rsc.org |
| Peroxidative Alcohol Oxidation | 5-{(pyridin-4-ylmethyl)amino}isophthalic acid | Effective heterogeneous catalysis | acs.org |
| Dye Degradation (RhB) | 2,5-di(pyridin-4-yl)aniline | Photocatalytic degradation achieved | bohrium.commdpi.com |
| Dye Degradation (RhB) | 2,5-bis(pyrid-4-yl)pyridine | 95.5% degradation efficiency | acs.org |
Catalyst Recyclability and Performance Stability
A crucial advantage of using heterogeneous catalysts, such as MOFs based on this compound, is their potential for easy separation from the reaction mixture and subsequent reuse. This enhances the economic and environmental viability of the catalytic process.
Numerous studies have confirmed the excellent recyclability of these catalysts. The Zn-MOF-1 and Cd-MOF-2 catalysts used for CO₂ cycloaddition were recycled for up to five consecutive cycles without any noticeable loss in their catalytic efficiency. nih.govacs.org Similarly, the MOFs developed for the peroxidative oxidation of alcohols could be easily recovered and reused for several cycles while maintaining their activity. acs.org In the field of dye degradation, a palladium-loaded MOF demonstrated robust recyclability over five cycles for the degradation of Congo Red dye without a significant drop in catalytic performance. nih.gov The stability is often attributed to the robust, crystalline structure of the MOFs, which prevents the leaching of the active catalytic sites into the reaction medium. mdpi.comnih.gov This high stability and reusability are key features that make these materials attractive for industrial applications.
Chiral Catalysis with this compound Analogues
While this compound itself is achiral, its structural analogues have been instrumental in the development of chiral nucleophilic catalysts. The most prominent examples are derivatives of 4-(Dimethylamino)pyridine (DMAP), which can be considered a simplified analogue of this compound.
The development of "planar-chiral" derivatives of DMAP has been a significant advance in asymmetric catalysis. These catalysts have proven effective in a wide range of reactions, including the kinetic resolution of amines and alcohols, and the Staudinger synthesis of β-lactams. The chiral environment is created by introducing a stereogenic planar element, often based on a ferrocene (B1249389) or similar metallocene structure, attached to the pyridine ring. This allows for high levels of enantioselectivity in acyl transfer and other nucleophilic catalysis reactions.
Furthermore, chiral 4-pyrrolidinopyridine (B150190) (PPY) analogues, where a chiral pyrrolidine (B122466) ring is attached at the 4-position of the pyridine, have been developed. These catalysts have been successfully used for the asymmetric desymmetrization of meso-diols through enantioselective acylation, demonstrating that chiral elements can be introduced effectively to create a stereoselective catalytic pocket around the active pyridine nitrogen.
Di Pyridin 4 Yl Amine in Sensing and Molecular Recognition
Chemo- and Fluorescent Sensors for Metal Ion Detection (e.g., Hg(II), Al(III))
The DPA moiety and its derivatives are integral to a variety of chemosensors and fluorescent probes for detecting toxic heavy metal ions. The pyridine (B92270) nitrogen atoms serve as effective coordination sites for metal ions, while the amine group can participate in hydrogen bonding and modulate the electronic properties of the molecule. This interaction often leads to a measurable change in the optical properties of the sensor, such as a shift in absorption wavelength (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorometric sensing).
Key mechanisms involved in detection include the chelation-enhanced fluorescence (CHEF) effect, photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). In many DPA-based sensors, the binding of a metal ion alters these photophysical pathways, resulting in a distinct optical signal.
Mercury (II) Detection: Due to its high toxicity, the detection of mercury(II) is of significant environmental and biological importance. Sensors incorporating di-pyridyl amine structures have shown high sensitivity and selectivity for Hg(II). For instance, a sensor membrane based on 4-ethyl-5-hydroxy-5,6-di-pyridin-2-yl-4,5-dihydro-2H- bohrium.comsci-hub.senih.govtriazine-3-thione demonstrated a remarkable detection limit of 1.8 × 10⁻¹⁰ mol L⁻¹ for Hg(II) through fluorescence enhancement. researchgate.net The strong affinity of mercury for nitrogen and sulfur donor atoms is often exploited in sensor design. In another example, the fluorescence of a sensor based on N-(9-anthracenylmethyl)-N-(2-pyridinylmethyl)-2-pyridinemethanamine (ADPA) is quenched upon binding Hg(II). acs.org Structural analysis revealed that Hg(II) forms short, strong bonds with the pyridyl nitrogen atoms but a significantly longer, weaker bond with the central amine nitrogen, a configuration that may facilitate fluorescence quenching. acs.org
Aluminum (III) Detection: Fluorescent sensors have also been developed for Al(III). A sensor utilizing a perylene (B46583) diimide (PDI) core modified with di(2-(salicylideneamino))ethylamine (DSEA) at the imide positions functions as a "turn-on" fluorescent probe for Al(III) in acetonitrile (B52724) solutions. mdpi.com
Other Metal Ions: The versatility of the di-pyridyl amine framework extends to the detection of other metal ions like Cu(II) and Cr(III). nih.govresearchgate.netnih.gov An amine-functionalized metal-organic framework (MOF) containing 5,6-dipyridin-4-yl-1,2,3,4-tetrahydropyrazine was found to be a highly selective and sensitive fluorescent sensor for Cr(III) in aqueous solutions, with a detection limit as low as 0.89 nM. researchgate.net
| Sensor Platform | Target Ion | Sensing Mechanism | Detection Limit | Reference |
| Triazine-thione derivative | Hg(II) | Fluorescence enhancement | 1.8 x 10⁻¹⁰ M | researchgate.net |
| Perylene diimide (PDI-7) | Al(III) | Fluorescence "turn-on" (PET inhibition) | Not specified | mdpi.com |
| Perylene diimide (PDI-15) | Hg(II) | Fluorescence "turn-on" (PET inhibition) | 0.56 µM | mdpi.com |
| Amine-functionalized MOF | Cr(III) | Fluorescence quenching | 0.89 nM | researchgate.net |
| 4H-1,2,4 triazole-4-amine derivatives | Hg(II), Cu(II) | Fluorescence "off" | ~10⁻⁵.⁵ M | nih.gov |
| ADPA | Hg(II) | Fluorescence quenching | Not specified | acs.org |
Anion Sensing Applications (e.g., Cr₂O₇²⁻)
Beyond cations, materials incorporating the DPA motif are effective in recognizing and sensing anionic species, which are often environmental pollutants. The amine group of the DPA linker can act as a hydrogen-bond donor, forming specific interactions with the oxygen atoms of oxoanions like dichromate (Cr₂O₇²⁻) and chromate (B82759) (CrO₄²⁻).
Metal-organic frameworks (MOFs) are particularly effective platforms for anion sensing. The rigid, porous structure allows for the pre-organization of recognition sites, such as the DPA linkers, enhancing selectivity. The sensing mechanism in these systems often involves luminescence quenching. mdpi.com When the analyte (anion) is introduced, it can interact with the framework, leading to an energy or electron transfer process that quenches the intrinsic fluorescence of the MOF.
For example, a Zn-MOF was developed for the highly sensitive and selective detection of CrO₄²⁻ and Cr₂O₇²⁻. mdpi.com The mechanism involves strong hydrogen bonding between the anion and amine groups on the organic linker, which facilitates photoinduced electron transfer from the excited MOF to the anion, resulting in fluorescence quenching. mdpi.com Another study reported a copper-based MOF containing 2,4,6-Tri(pyridin-4-yl)-1,3,5-triazine that could selectively detect chromate ions in acidic media. mdpi.com The quenching in this case was attributed to a fluorescence resonance energy transfer (FRET) mechanism, where the absorption band of the chromate ion overlaps with the emission band of the MOF. mdpi.com
| Sensor Material | Target Anion | Sensing Mechanism | Detection Limit | Reference |
| Zn-MOF | CrO₄²⁻ / Cr₂O₇²⁻ | Fluorescence quenching (PET) | 0.22 ppm / 0.26 ppm | mdpi.com |
| Cu-MOF | CrO₄²⁻ | Fluorescence quenching (FRET) | 1.6 x 10⁻⁵ M | mdpi.com |
| Zn-MOF | Cr₂O₇²⁻ | Fluorescence quenching | Not specified | mdpi.com |
Gas Sensing and Selective Adsorption in Di(pyridin-4-yl)amine-Functionalized Materials (e.g., CO₂, Methane)
Functionalizing porous materials like MOFs and covalent organic polymers (COPs) with amine groups is a well-established strategy for enhancing the selective capture of acidic gases like carbon dioxide (CO₂). The DPA scaffold and its derivatives serve as excellent building blocks for such materials. The nitrogen atoms in the structure act as basic sites that can interact favorably with CO₂, leading to high adsorption capacities and selectivities.
A key application is the purification of natural gas, which involves separating CO₂ and other hydrocarbons from methane (B114726) (CH₄). A MOF known as BSF-3, constructed using a 1,4-di(pyridin-4-yl)benzene (B169997) linker, demonstrated efficient uptake of CO₂ and C₂-C₃ hydrocarbons, showing high selectivity for these gases over methane. researchgate.net This performance makes it a promising candidate for natural gas purification. researchgate.net
Furthermore, MOFs built with DPA-derived linkers, such as N²,N⁶-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide, have been shown to not only capture CO₂ but also catalyze its conversion into valuable cyclic carbonates. acs.org This dual functionality of capture and conversion is a significant advantage for carbon mitigation strategies. The amine functional groups within these porous solids offer a more stable and less corrosive alternative to liquid amine scrubbing systems for CO₂ capture. researchgate.net
| Material | Linker/Functional Group | Application | Key Finding | Reference |
| BSF-3 (MOF) | 1,4-di(pyridin-4-yl)benzene | CH₄ purification | High selectivity for CO₂, C₂H₂, C₂H₄, C₂H₆, C₃H₈ over CH₄ | researchgate.net |
| Zn-MOF-1 / Cd-MOF-2 | N²,N⁶-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide | CO₂ fixation | Catalyzes cycloaddition of CO₂ to epoxides (up to 96% yield) | acs.org |
| Covalent Organic Polymer (COP-1) | Piperazine and cyanuric chloride | CO₂/CH₄ adsorption | Potential for CO₂ removal from natural gas | researchgate.net |
Molecular Recognition in Porous Systems and Adaptable Nanospaces
The ability to recognize and selectively bind specific molecules is fundamental to applications ranging from chemical separations to sensing. Porous coordination polymers (PCPs) and MOFs that incorporate DPA-type linkers can create well-defined, "intelligent" nanospaces capable of molecular recognition. The size, shape, and chemical environment of these pores can be tailored to selectively accommodate guest molecules.
The recognition process is driven by a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, and electrostatic forces. acs.orgbeilstein-journals.org The DPA linker is particularly adept at this, with its amine group serving as a hydrogen-bond donor and its pyridyl rings participating in π–π interactions.
MOFs constructed with DPA derivatives have demonstrated remarkable capabilities in selectively recognizing organic amines. For example, a framework built with N²,N⁶-di(pyridin-4-yl)naphthalene-2,6-dicarboxamide showed high quenching efficiency (98%) for 4-aminobenzoic acid compared to other amines, with the recognition mechanism attributed to a combination of hydrogen bonding and π-π stacking. acs.org Similarly, a thiadiazole-functionalized Zr(IV)-based MOF achieved an unprecedentedly low detection limit for methylamine, highlighting the potential for designing highly sensitive and selective amine sensors. acs.org
These "adaptable nanospaces" can also exhibit dynamic behavior, where the framework adjusts its conformation upon guest binding. This flexibility can lead to highly selective turn-on or turn-off emission signaling, providing a clear readout for the molecular recognition event. researchgate.net The design of these systems often mimics biological recognition processes, where shape and chemical complementarity lead to highly specific host-guest interactions. beilstein-journals.orgacs.org
Theoretical and Computational Investigations of Di Pyridin 4 Yl Amine and Its Assemblies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful computational tools for investigating the properties of di(pyridin-4-yl)amine and its derivatives. These methods allow for detailed analysis of the molecule's electronic and geometric structure, providing insights that complement experimental findings.
Electronic Structure Elucidation
DFT and TD-DFT calculations are instrumental in understanding the electronic characteristics of this compound. nih.govresearchgate.net These theoretical approaches have been employed to investigate the electronic structure of related pyridine-containing compounds, offering a framework for understanding this compound itself. nih.govresearchgate.nettandfonline.com For instance, studies on similar molecules have utilized DFT to explore their electronic and geometric properties. nih.govresearchgate.net The application of TD-DFT allows for the calculation of electronic absorption spectra, providing insights into the molecule's excited states and photophysical properties. researchgate.netacs.org
Geometric Structure Optimization
A crucial step in computational chemistry is the optimization of the molecule's geometric structure to find its most stable conformation (lowest energy state). mdpi.com For this compound and its assemblies, DFT methods are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com These optimized geometries serve as the foundation for further calculations, such as vibrational frequencies and molecular orbital analysis. mdpi.comresearchgate.net The accuracy of these predictions can be benchmarked against experimental data, often obtained from X-ray crystallography. nih.govresearchgate.net For example, in studies of related imine compounds, the molecular geometry was optimized using the B3LYP/6-31G(d,p) level of theory. nih.govresearchgate.netmdpi.com
Analysis of Molecular Orbitals and Bonding (e.g., HOMO, LUMO, Natural Bond Orbital (NBO) Analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and its ability to participate in electronic transitions. researchgate.net For this compound, computational methods can predict the energies and spatial distributions of these orbitals. nih.govdergipark.org.tr
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate bonding interactions within a molecule. researchgate.netresearchgate.netnih.gov It provides a detailed picture of charge distribution, hyperconjugative interactions, and charge delocalization. researchgate.netdergipark.org.trresearchgate.net NBO analysis can reveal the stability of the molecule arising from these interactions. researchgate.net For instance, in related systems, NBO analysis has been used to understand the stability conferred by hyperconjugative interactions and to analyze intramolecular charge transfer. tandfonline.comnih.gov This type of analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions. nih.govscirp.org
Computational Studies of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
In the solid state, the properties of a molecular crystal are heavily influenced by intermolecular interactions. Hirshfeld surface analysis is a computational technique used to visualize and quantify these interactions. mdpi.comerciyes.edu.trmdpi.com This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. mdpi.comscispace.com
Simulation of Spectroscopic Properties
Computational methods can simulate various spectroscopic properties of this compound, providing a valuable comparison with experimental data. tandfonline.com For example, TD-DFT calculations can predict the UV-Visible absorption spectrum, including excitation energies and oscillator strengths. researchgate.netresearchgate.netsemanticscholar.org This allows for the assignment of electronic transitions observed in experimental spectra. semanticscholar.org
Furthermore, DFT calculations can be used to compute vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra. researchgate.net This comparison aids in the assignment of vibrational modes to specific molecular motions. researchgate.net The agreement between simulated and experimental spectra serves as a validation of the computational model and the optimized molecular geometry. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
